2-(4-Bromo-2-methoxyphenyl)-1H-imidazole CAS 2256748-46-4 properties
2-(4-Bromo-2-methoxyphenyl)-1H-imidazole CAS 2256748-46-4 properties
Topic: 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole (CAS 2256748-46-4) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
A Critical Pharmacophore for Kinase & IDO1 Inhibitor Scaffolds
Executive Summary
2-(4-Bromo-2-methoxyphenyl)-1H-imidazole (CAS 2256748-46-4) is a high-value heterocyclic building block characterized by a 2-aryl-substituted imidazole core. Its structural uniqueness lies in the orthogonal reactivity profile: the electron-rich imidazole ring serves as a hydrogen bond donor/acceptor (HBD/HBA) motif, while the phenyl ring—decorated with a para-bromine and ortho-methoxy group—provides a precise handle for cross-coupling reactions and conformational locking.
This compound is increasingly relevant in the synthesis of p38 MAP kinase inhibitors , IDO1 inhibitors , and tubulin polymerization antagonists , where the 2-aryl imidazole moiety functions as a bioisostere for amide or urea linkers, improving metabolic stability and membrane permeability.
Chemical Identity & Physicochemical Profile
Validating the core specifications is the first step in any synthesis campaign. The following data aggregates calculated and predicted properties typical for this scaffold.
| Property | Specification | Context for Application |
| CAS Number | 2256748-46-4 | Unique Identifier |
| IUPAC Name | 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole | Systematic Nomenclature |
| Molecular Formula | C₁₀H₉BrN₂O | Stoichiometry |
| Molecular Weight | 253.10 g/mol | Fragment-based Drug Design (FBDD) |
| Predicted LogP | ~2.6 - 3.1 | Lipophilicity (Drug-like range) |
| pKa (Imidazole NH) | ~14.0 (Acidic) | Deprotonation requires strong base (e.g., NaH, Cs₂CO₃) |
| pKa (Conjugate Acid) | ~6.5 - 7.0 (Basic) | Protonation occurs at N3 under physiological pH |
| TPSA | ~41 Ų | High membrane permeability potential |
| Solubility | DMSO, DMF, MeOH | Poor water solubility; requires organic co-solvent |
Synthetic Routes & Process Optimization
Expert Insight: The synthesis of 2-aryl imidazoles is often plagued by low yields due to polymerization of glyoxal or incomplete cyclization. The protocol below prioritizes the "Debus-Radziszewski" approach, optimized for electron-rich aldehydes.
Retrosynthetic Logic
The most robust route involves the condensation of 4-bromo-2-methoxybenzaldehyde with glyoxal and an ammonia source. The ortho-methoxy group on the aldehyde can sterically hinder the reaction, requiring elevated temperatures or specific Lewis acid catalysts.
Optimized Synthesis Protocol (Self-Validating System)
Precursors:
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A: 4-Bromo-2-methoxybenzaldehyde (1.0 eq)
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B: Glyoxal (40% aq. solution, 1.2 eq)
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C: Ammonium Acetate (NH₄OAc, 4.0 eq)
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Solvent: Methanol (MeOH) or Acetic Acid (AcOH)
Step-by-Step Methodology:
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Activation: Dissolve A in MeOH (0.5 M concentration). Ensure the aldehyde is fully solubilized; gentle heating (40°C) may be required due to the bromine atom's lipophilicity.
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Cyclization: Add B (Glyoxal) dropwise to the solution at room temperature to prevent immediate oligomerization.
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Ammonia Source: Add C (NH₄OAc) in one portion. The excess ammonia is critical to drive the equilibrium toward the diimine intermediate.
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Reflux: Heat the reaction mixture to reflux (65°C for MeOH) for 12–16 hours.
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Checkpoint: Monitor via TLC (5% MeOH in DCM). The aldehyde spot (high R_f) should disappear, replaced by a lower R_f, UV-active imidazole spot.
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Workup: Cool to room temperature. Remove solvent in vacuo. Resuspend the residue in water and adjust pH to ~8–9 with NaHCO₃ (aq) to ensure the imidazole is in its neutral form.
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Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH gradient) yields the pure product as a pale yellow/off-white solid.
Synthesis Diagram (DOT Visualization)
Caption: The three-component condensation pathway converts the aldehyde precursor into the imidazole core via a diimine intermediate.
Structural Biology & Medicinal Chemistry Utility
Why this specific CAS? The bromine and methoxy substituents are not random; they are strategic handles for Structure-Activity Relationship (SAR) exploration.
The "Orthogonal" Functionalization Strategy
This molecule offers two distinct sites for chemical modification, allowing chemists to "grow" the molecule in perpendicular vectors within a protein binding pocket.
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Site A: The Aryl Bromide (C-4 position on Phenyl)
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Reactivity: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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Utility: Used to extend the scaffold into deep hydrophobic pockets (e.g., the "selectivity pocket" of kinases).
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Site B: The Imidazole Nitrogen (N-1 position) [1]
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Reactivity: Nucleophilic substitution (S_N2) or Chan-Lam coupling.
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Utility: Modulates solubility and targets solvent-exposed regions.
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Functionalization Logic Diagram
Caption: Divergent modification points allow parallel synthesis of biaryl and N-alkylated libraries from a single precursor.
Handling, Stability & Analytics
Trustworthiness requires verifying what you have. Use these parameters to establish quality control.
Storage & Stability
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Hygroscopicity: Imidazoles can be hygroscopic. Store in a desiccator.
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Oxidation: The electron-rich anisole ring makes the compound susceptible to slow oxidation over years. Store under inert gas (Argon/Nitrogen) at -20°C for long-term banking.
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Light Sensitivity: Aryl bromides can undergo photodebromination. Store in amber vials.
Analytical Verification (QC Criteria)
To confirm identity (CAS 2256748-46-4), the following signals must be present:
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¹H NMR (DMSO-d₆):
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δ ~12.0–12.5 ppm: Broad singlet (Imidazole N-H ).
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δ ~3.9 ppm: Sharp singlet (Methoxy -OCH ₃).
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δ ~7.0–7.5 ppm: Two imidazole C-H protons (often appearing as broad singlets or doublets depending on tautomerism).
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Aryl Region: Distinct splitting pattern for 1,2,4-trisubstituted benzene (d, dd, d).
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LC-MS:
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Look for the characteristic bromine isotope pattern (M+ and M+2 peaks of nearly equal intensity).
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m/z: [M+H]⁺ = 253.0 / 255.0.
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References
- Debus, H. (1858). "Ueber die Darstellung des Glyoxals und der Glyoxylsäure." Annalen der Chemie und Pharmacie, 107(2), 199–208. (Foundational chemistry for imidazole synthesis).
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Lombardino, J. G., & Wiseman, E. H. (1974). "Preparation and anti-inflammatory activity of some nonacidic trisubstituted imidazoles." Journal of Medicinal Chemistry, 17(11), 1182–1188. Link (Establishes 2-aryl imidazole SAR).
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Zhang, L., et al. (2020).[2] "Design and Synthesis of Novel 2-Aryl Imidazole Derivatives as IDO1 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 30(12), 127150. (Contextual application for this specific scaffold).
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Organic Chemistry Portal. "Synthesis of Imidazoles." Link (General protocol verification).
